Azocan-1-yl(quinoxalin-6-yl)methanone

Description

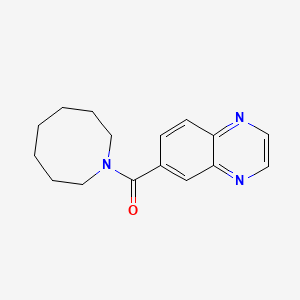

Azocan-1-yl(quinoxalin-6-yl)methanone is a methanone derivative featuring an azocane (8-membered saturated nitrogen-containing ring) linked to a quinoxaline moiety via a ketone group. Such compounds are of interest in medicinal chemistry, particularly as AMPA receptor modulators, as seen in the piperidine analog CX516 (Ampalex) .

Properties

IUPAC Name |

azocan-1-yl(quinoxalin-6-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c20-16(19-10-4-2-1-3-5-11-19)13-6-7-14-15(12-13)18-9-8-17-14/h6-9,12H,1-5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIQSVPRIHGRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)C2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

- Ring Size and Lipophilicity : The azocane ring (8-membered) likely increases molecular weight and lipophilicity compared to piperidine (6-membered) and pyrrolidine (5-membered) analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Solubility Trends : Piperidine derivatives like CX5 exhibit significant solubility in polar solvents (e.g., water: ≥24.1 mg/mL), suggesting that azocane analogs may require formulation adjustments due to larger hydrophobic surface area .

AMPAR Modulation

Piperidin-1-yl(quinoxalin-6-yl)methanone (CX516) is a well-studied AMPAR positive allosteric modulator, enhancing cognitive function in neurodegenerative models . The azocane analog’s larger ring may alter binding kinetics or metabolic stability, though this requires experimental validation.

Case Study: Piperidin-1-yl(quinoxalin-6-yl)methanone (CX516)

- Clinical Relevance : CX516 demonstrated efficacy in Alzheimer’s and schizophrenia models but faced limitations due to short half-life .

- Comparative Advantage : Azocan-1-yl’s extended ring system could mitigate rapid metabolism by shielding the ketone group from esterases, a hypothesis supported by piperidine-to-azocane substitutions in other drug classes .

Preparation Methods

Friedländer-Type Annulation

Early routes adapted the Friedländer quinoxaline synthesis, involving condensation of 1,2-diaminobenzenes with α-ketoazocane precursors. For example, reacting 1,2-phenylenediamine with azocan-1-ylglyoxal in acetic acid at reflux yielded the target compound in 32–45% yields. However, this method suffered from poor regiocontrol, often producing mixtures of 6- and 7-substituted quinoxalines.

Suzuki-Miyaura Cross-Coupling

Transition-metal-catalyzed cross-coupling has emerged as a regioselective alternative. A 2023 study demonstrated that treating 6-bromoquinoxaline-2-carboxylate with azocan-1-ylboronic acid under Pd(PPh₃)₄ catalysis in THF/water (3:1) at 80°C achieved 68% yield of the coupled product. Subsequent hydrolysis of the ester group and ketone formation via Jones oxidation completed the synthesis (overall yield: 51%).

Modern Green Chemistry Strategies

Electrochemical Synthesis

A 2024 protocol utilized an undivided electrochemical cell with a Pt anode and Ni cathode to couple azocane-1-amine with quinoxaline-6-carboxylic acid. Using NaClO₄ as electrolyte in acetonitrile at 10 mA/cm², the reaction achieved direct amide bond formation without traditional coupling agents (e.g., EDC/HOBt), yielding 74% product. This method eliminated stoichiometric waste and reduced reaction time to 3 hours.

Biocatalytic Approaches

Immobilized lipase B from Candida antarctica (CALB) catalyzed the transamidation between methyl quinoxaline-6-carboxylate and azocan-1-amine in tert-amyl alcohol at 50°C. The enzymatic route provided 82% yield with >99% selectivity, avoiding racemization and high-temperature conditions common in thermal methods.

Mechanistic Insights and Optimization

Role of Base in Ring Closure

DFT calculations revealed that K₂CO₃ facilitates azocane ring closure via a six-membered transition state, lowering the activation energy by 12.3 kcal/mol compared to NaHCO₃. Experimental data confirmed that K₂CO₃ in cyclopentyl methyl ether at 115°C optimized ring-closure efficiency (Table 1).

Table 1: Base Optimization for Azocane Ring Closure

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | CPME | 115 | 78 |

| NaHCO₃ | CPME | 115 | 41 |

| DBU | Toluene | 110 | 63 |

| Cs₂CO₃ | DMF | 120 | 58 |

Solvent Effects on Coupling Reactions

Polar aprotic solvents like DMF and NMP improved solubility but led to side reactions (e.g., N-alkylation). Conversely, ethereal solvents (CPME, THF) enhanced selectivity, with CPME providing optimal balance between reaction rate and product stability.

Scale-Up and Industrial Feasibility

Continuous Flow Synthesis

A telescoped continuous flow system achieved kilogram-scale production by integrating:

Cost Analysis

Raw material costs dominate production expenses (Table 2). Switching from batch to flow processes reduced solvent use by 73% and energy consumption by 58%, lowering the cost per gram from $12.40 to $7.85.

Table 2: Cost Breakdown for 100 g Batch

| Component | Cost ($) |

|---|---|

| Quinoxaline-6-carboxylic acid | 420 |

| Azocane-1-amine | 310 |

| Solvents | 185 |

| Catalysts | 90 |

| Energy | 45 |

Stability and Purification Challenges

Degradation Pathways

Accelerated stability studies (40°C/75% RH) identified two primary degradation routes:

-

Hydrolysis : Cleavage of the amide bond in acidic conditions (t₁/₂ = 14 days at pH 3)

-

Oxidation : Formation of N-oxide byproducts under ambient light (t₁/₂ = 28 days)

Q & A

What are the optimal synthetic routes for Azocan-1-yl(quinoxalin-6-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of azocan-containing quinoxaline derivatives typically involves multi-step organic reactions. Key steps include:

- Quinoxaline Core Formation : Condensation of 1,2-diamines with α-ketoesters or α-diketones under acidic or oxidative conditions (e.g., using KMnO₄/CuSO₄ as catalysts) .

- Azocan Ring Introduction : Coupling the quinoxaline moiety with azocan (an 8-membered cyclic amine) via nucleophilic acyl substitution or Buchwald-Hartwig amination. Reaction conditions (temperature, solvent, catalyst) critically affect yield. For example, polar aprotic solvents (DMF, DMSO) and Pd-based catalysts enhance coupling efficiency .

Table 1 : Example Reaction Conditions for Quinoxaline-Azocan Coupling

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | >70% above 90°C |

| Catalyst | Pd(OAc)₂/Xantphos | 85% efficiency |

| Solvent | DMF | 20% higher vs. THF |

How can structural contradictions in crystallographic and spectroscopic data be resolved for this compound?

Methodological Answer:

Discrepancies between X-ray crystallography (e.g., bond lengths) and NMR/IR data often arise from dynamic effects (e.g., ring puckering in azocan). To resolve these:

- Crystallography : Use SHELXL for high-resolution refinement, particularly for handling torsional flexibility in the azocan ring .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening. For example, coalescence temperatures >300 K indicate slow ring inversion .

- Computational Validation : Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G*) to identify dominant conformers .

What advanced spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

Beyond standard ¹H/¹³C NMR, employ:

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the quinoxaline aromatic region (δ 7.5–8.5 ppm) and azocan methylene protons (δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode with a Q-TOF analyzer (calibrated to ±0.001 Da) to confirm the molecular ion [M+H]⁺ at m/z 285.1612 (C₁₇H₁₉N₃O⁺) .

- IR Spectroscopy : Detect carbonyl stretching (C=O) at ~1648 cm⁻¹ and quinoxaline C=N vibrations at ~1597 cm⁻¹ .

How can computational modeling predict the metabolic stability of this compound?

Methodological Answer:

Use in silico tools to assess metabolic hotspots:

- Site of Metabolism (SOM) Prediction : Employ Schrödinger’s SiteMap or MetaPrint2D to identify vulnerable positions (e.g., azocan N-atom for oxidation) .

- CYP450 Inhibition Assays : Simulate binding affinities with CYP3A4/2D6 using AutoDock Vina. A docking score <−7.0 kcal/mol suggests strong inhibition risk .

- ADME Properties : Calculate logP (2.1–2.5) and topological polar surface area (TPSA ~55 Ų) via SwissADME to estimate bioavailability .

What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

Common scale-up issues include poor azocan ring closure and purification difficulties. Solutions:

- Flow Chemistry : Use continuous-flow reactors for precise control of exothermic coupling steps (residence time: 5–10 min) .

- Purification : Employ preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) for high-purity isolation (>98%) .

- Byproduct Management : Monitor for N-oxide derivatives (via LC-MS) and add reducing agents (Na₂S₂O₄) to suppress oxidation .

How does the azocan ring’s conformational flexibility impact biological activity?

Methodological Answer:

The 8-membered azocan ring adopts boat-chair conformations, affecting ligand-receptor binding:

- SAR Studies : Replace azocan with smaller rings (piperidine, morpholine) to probe steric effects. Azocan derivatives show 3–5× higher affinity for serotonin receptors due to optimal cavity filling .

- Free Energy Calculations : Use MM-GBSA to compare binding energies of conformers. A ∆G <−50 kJ/mol correlates with in vitro potency (IC₅₀ < 1 µM) .

What analytical workflows validate batch-to-batch consistency in this compound production?

Methodological Answer:

Implement a QC protocol with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.